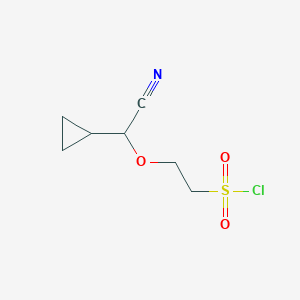
2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene is a chemical compound that belongs to the family of halogenated benzenes. It is commonly known as 2-Bromo-5-(difluoromethyl)toluene or BDFMT. This compound has been widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
The mechanism of action of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene is not well understood. However, it is believed to act as a halogenated aromatic compound that can undergo various reactions such as nucleophilic substitution and electrophilic aromatic substitution. These reactions can lead to the formation of new compounds with different properties and applications.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene are not well studied. However, it is believed to have low toxicity and is not expected to cause any significant health effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene in lab experiments is its unique properties and applications. It can be used as a building block in the synthesis of various compounds and as a reagent in organic synthesis. However, one of the main limitations is its high cost, which can limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for the use of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene in scientific research. One of the main directions is the development of new synthesis methods that can reduce the cost of production. Another direction is the exploration of its potential applications in the synthesis of new materials and pharmaceuticals. Additionally, more studies are needed to understand its mechanism of action and its potential health effects.
Synthesemethoden
The synthesis of 2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene can be achieved through different methods. One of the most common methods is the Friedel-Crafts alkylation reaction, which involves the reaction of 2-bromo-1,3-dimethylbenzene with difluoromethyl ketone in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the reaction of 2-bromo-1,3-dimethylbenzene with difluoromethyl chloride in the presence of a base such as potassium carbonate.
Wissenschaftliche Forschungsanwendungen
2-Bromo-5-(difluoromethyl)-1,3-dimethylbenzene has been widely used in scientific research due to its unique properties and applications. It has been used as a building block in the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials. It has also been used as a reagent in organic synthesis, particularly in the preparation of fluorinated compounds.
Eigenschaften
IUPAC Name |
2-bromo-5-(difluoromethyl)-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrF2/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLHITLLIBGQXEH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![9-benzyl-1,7-dimethyl-3-(2-morpholin-4-ylethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2905725.png)
![N-(2-methoxyethyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2905726.png)
![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2905727.png)
![N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide](/img/structure/B2905729.png)
![Cyclopropyl(4-(6-ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2905730.png)


![(Z)-ethyl 1-benzyl-2-((2-methylbenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2905735.png)

amino}propanoic acid](/img/structure/B2905737.png)
![7-(3-chlorophenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2905738.png)
